(3R)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
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Overview
Description
®-2-Methyl-succinic acid 1-tert-butyl ester is an organic compound that belongs to the class of esters. It is derived from ®-2-Methyl-succinic acid and tert-butyl alcohol. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-succinic acid 1-tert-butyl ester typically involves the esterification of ®-2-Methyl-succinic acid with tert-butyl alcohol. One common method employs an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities of the desired ester.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-succinic acid 1-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: ®-2-Methyl-succinic acid
Reduction: ®-2-Methyl-1,4-butanediol
Substitution: Various esters and amides depending on the nucleophile used
Scientific Research Applications
®-2-Methyl-succinic acid 1-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of ®-2-Methyl-succinic acid 1-tert-butyl ester involves its reactivity as an ester. In biochemical reactions, esters can be hydrolyzed by esterases to yield the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific context in which the ester is used. For example, in medicinal chemistry, the ester may be hydrolyzed to release an active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Methyl-succinic acid ethyl ester
- ®-2-Methyl-succinic acid methyl ester
- ®-2-Methyl-succinic acid isopropyl ester
Uniqueness
®-2-Methyl-succinic acid 1-tert-butyl ester is unique due to the presence of the bulky tert-butyl group. This group can influence the compound’s reactivity and steric properties, making it distinct from other esters with smaller alkyl groups .
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H16O4/c1-6(5-7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
WEIVUQFKFVBQDY-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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